molecular formula C17H21NO2S B14695083 p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol CAS No. 34920-62-2

p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol

Cat. No.: B14695083
CAS No.: 34920-62-2
M. Wt: 303.4 g/mol
InChI Key: GMAPGCJANWCMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol involves multiple steps and specific reaction conditions. . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol involves its interaction with specific molecular targets. The compound’s hydroxyl and sulfide groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

p-Hydroxy-alpha-(1-((2-(phenylthio)ethyl)thio)ethyl)benzyl alcohol can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

34920-62-2

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

4-[1-hydroxy-3-(2-phenylsulfanylethylamino)propyl]phenol

InChI

InChI=1S/C17H21NO2S/c19-15-8-6-14(7-9-15)17(20)10-11-18-12-13-21-16-4-2-1-3-5-16/h1-9,17-20H,10-13H2

InChI Key

GMAPGCJANWCMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCNCCC(C2=CC=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.